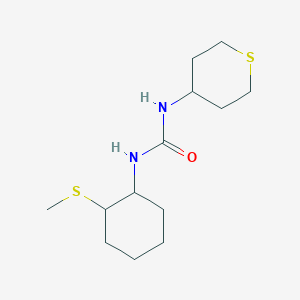
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline, also known as CTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. CTQ exhibits a unique chemical structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is not yet fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by interfering with DNA replication and cell division.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to exhibit antibacterial, antifungal, and antiviral activity. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline is its potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound is readily available and can be synthesized in high purity, making it a convenient compound for scientific research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of 6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline. One area of research is the development of new cancer therapies based on the antitumor activity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of infectious diseases and neurodegenerative diseases. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties and activity.
Méthodes De Synthèse
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline can be synthesized through a multistep process that involves the reaction of 6-chloro-8-hydroxyquinoline with 1,2,4-triazole-1-ylmethyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain this compound in high purity. The synthesis of this compound has been optimized to achieve high yields and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
6-Chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. This compound has been shown to exhibit potent antitumor activity in various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been studied for its potential applications in the treatment of malaria, tuberculosis, and other infectious diseases.
Propriétés
IUPAC Name |
6-chloro-8-(1,2,4-triazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-4-9-2-1-3-15-12(9)10(5-11)6-17-8-14-7-16-17/h1-5,7-8H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZCFUSHXICLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CN3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)


![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)

![3-methoxy-N-[2-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B7593564.png)
![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
![2-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593591.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)